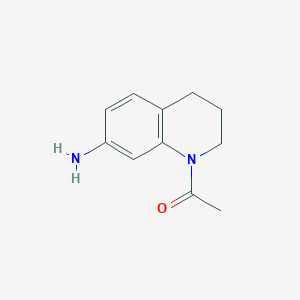

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Overview

Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis

This involves detailing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the products formed.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties such as melting point, boiling point, and solubility, and chemical properties such as reactivity and stability.Scientific Research Applications

Protein Stability and Conformation

Fluorinated amino acids, such as 4-fluoroproline, have been used to alter protein stability, conformation, and folding behavior. The study by Holzberger et al. (2012) on the crystal structure of Taq DNA polymerase with 4-fluoroproline modifications demonstrates that fluorination can influence protein stability through complex mechanisms, including newly formed interactions and the conformational preferences of fluoroproline (Holzberger et al., 2012).

Synthesis and Characterization of Fluorinated Amino Acids

The practical synthesis of fluorinated prolines by Chorghade et al. (2008) provides routes to these nonnatural amino acids, highlighting their importance in chemical biology and their potential for large-scale production (Chorghade et al., 2008).

Radiotracers for PET Imaging

Hamacher (1999) developed a radiosynthesis of fluoroproline isomers as radiotracers for PET investigations of disordered matrix protein synthesis, demonstrating the utility of fluorinated amino acids in clinical imaging and research applications (Hamacher, 1999).

Fluorination for Protein Engineering

Fluoro amino acids are used as tools for protein engineering due to their ability to influence protein stability, activity, and fluorescence characteristics. Odar et al. (2015) discuss the scarcity of natural fluoro amino acids and their valuable role in creating fluorinated protein variants with novel traits (Odar et al., 2015).

Fluorine as a Conformational Tool in Peptide Chemistry

Verhoork et al. (2018) review the use of fluorinated prolines in peptide and protein chemistry, emphasizing their influence on amide bond conformation and their potential as sensitive reporters for protein conformation, interactions, and dynamics studies using 19F NMR (Verhoork, Killoran, & Coxon, 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

For a specific compound like “4-(aminomethyl)-N,N-diethyl-2-fluoroaniline”, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available on all of these topics. If you have access to a university library, they can often help you find this information. Alternatively, online databases such as PubMed for biomedical literature, and the American Chemical Society’s publications website for chemical literature, can be good resources.

properties

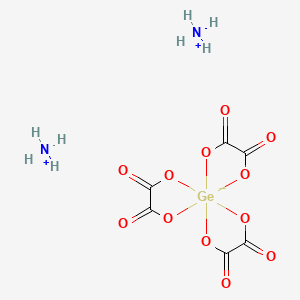

IUPAC Name |

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-3-14(4-2)11-6-5-9(8-13)7-10(11)12/h5-7H,3-4,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWDGCOUKUDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)